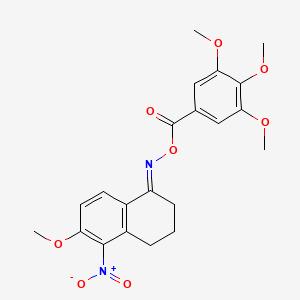
Trineophyltin hydride
Descripción general
Descripción
Trineophyltin hydride is an organotin compound characterized by the presence of three neophyl groups attached to a tin atom. The neophyl group is a bulky organic ligand, specifically 2-methyl-2-phenylpropyl. This compound is notable for its use in organic synthesis, particularly in radical reactions due to its ability to generate stannyl radicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trineophyltin hydride can be synthesized through the reduction of trineophyltin chloride using lithium aluminium hydride (LiAlH4) as a reducing agent . Another method involves the hydrostannation of acetylenic systems under radical conditions . The reaction typically requires an excess of trimethyltin hydride and is carried out under free radical conditions, often initiated by azobisisobutyronitrile (AIBN) or triethylborane (Et3B) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the reduction of organotin chlorides using various reducing agents such as sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4), or poly(methylhydrosiloxane) (PMHS) .
Análisis De Reacciones Químicas
Types of Reactions
Trineophyltin hydride primarily undergoes radical reactions, including hydrostannation, where it adds across double or triple bonds in alkenes and alkynes . It can also participate in substitution reactions where the trineophyltin group is replaced by other functional groups .
Common Reagents and Conditions
Hydrostannation: Typically involves AIBN or Et3B as radical initiators.
Substitution: Often carried out under conditions that favor radical formation, such as the presence of light or heat.
Major Products
The major products of these reactions are typically vinylstannanes or substituted stannanes, depending on the starting materials and reaction conditions .
Aplicaciones Científicas De Investigación
Trineophyltin hydride is used extensively in organic synthesis due to its ability to generate stannyl radicals, which are useful intermediates in the formation of carbon-carbon and carbon-heteroatom bonds . It is also employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . Additionally, its unique reactivity makes it a valuable tool in the study of radical reactions and mechanisms .
Mecanismo De Acción
The primary mechanism by which trineophyltin hydride exerts its effects is through the generation of stannyl radicals. These radicals can initiate a variety of radical chain reactions, including hydrostannation and substitution reactions . The bulky neophyl groups attached to the tin atom influence the reactivity and selectivity of these reactions, often leading to high stereoselectivity .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Another organotin hydride commonly used in radical reactions.
Trimethyltin hydride: Known for its use in hydrostannation reactions.
Uniqueness
Trineophyltin hydride is unique due to the presence of the bulky neophyl groups, which significantly influence its reactivity and selectivity in radical reactions . This makes it particularly useful in the synthesis of stereodefined compounds and in reactions where high selectivity is required .
Propiedades
InChI |
InChI=1S/3C10H13.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;/h3*4-8H,1H2,2-3H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDXVVHZWRFINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274801 | |
| Record name | CTK2A9431 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63353-12-8 | |
| Record name | CTK2A9431 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B1623662.png)

![[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene](/img/structure/B1623652.png)




